6,8-Dichloro-octanoate
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Overview
Description
6,8-Dichloro-octanoate is a chemical compound with the molecular formula C8H14Cl2O2. It is an intermediate in the synthesis of α-lipoic acid and its derivatives, which are known for their potent antioxidant properties . This compound is also referred to as 6,8-dichlorooctanoic acid when in its acid form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-octanoate typically involves the chlorination of 6-hydroxy-8-chlorooctanoic acid ethyl ester. One common method uses thionyl chloride as the chlorinating agent in the presence of an organic solvent such as dichloroethane and an acid-binding agent like N,N-dimethylbenzylamine . The reaction is carried out at a controlled temperature, with the chlorination reagent being added dropwise to maintain the reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves similar chlorination processes but on a larger scale. The use of solid phosgene as a chlorinating agent in the presence of N,N-dimethylformamide (DMF) as a catalyst is another method employed in industrial settings . This method is advantageous due to its high yield and relatively mild reaction conditions, although it does produce significant amounts of nitrogenous effluent .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-octanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 6,8-dibenzylmercaptooctanoic acid.
Common Reagents and Conditions
Chlorination: Thionyl chloride, solid phosgene.
Reduction: Hydrogen gas in the presence of a catalyst.
Major Products Formed
6,8-Dibenzylmercaptooctanoic Acid: An intermediate for the preparation of DL-α-lipoic acid.
6-Selenolipoic Acid: A derivative with potent anticancer activity.
Scientific Research Applications
6,8-Dichloro-octanoate is primarily used as an intermediate in the synthesis of α-lipoic acid and its derivatives. These compounds have significant applications in various fields:
Mechanism of Action
The mechanism of action of 6,8-dichloro-octanoate is primarily related to its role as an intermediate in the synthesis of α-lipoic acid. α-Lipoic acid acts as a coenzyme in mitochondrial enzyme complexes, playing a crucial role in oxidative decarboxylation reactions . It helps in the regeneration of other antioxidants, such as vitamin C and vitamin E, and has been shown to modulate various signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,7-dichloroheptanoate: Another intermediate used in the synthesis of lipoic acid derivatives.
7-Bromo-1,3-dichloroheptane: Used in the preparation of DL-12-dithiolane-3-butanesulfonamide.
Uniqueness
6,8-Dichloro-octanoate is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in organic synthesis and pharmaceutical research .
Biological Activity
6,8-Dichloro-octanoate is a chemical compound that serves as an important intermediate in the synthesis of biologically active compounds, particularly α-lipoic acid and its derivatives. This article explores the biological activity of this compound, detailing its applications, mechanisms of action, and relevant research findings.
Chemical Structure :
- Molecular Formula : C₈H₁₄Cl₂O₂
- Molecular Weight : 213.1 g/mol
Synthesis :
The synthesis of this compound typically involves chlorination reactions. One common method includes the reaction of ethyl 6-hydroxy-8-chlorooctanoate with chlorinating agents such as thionyl chloride or solid phosgene in the presence of an organic solvent like dichloroethane. The process often utilizes an acid-binding agent to facilitate the reaction and improve yield.
This compound primarily functions as an intermediate in the biosynthesis of α-lipoic acid. α-Lipoic acid acts as a coenzyme in mitochondrial enzyme complexes involved in oxidative decarboxylation reactions, which are critical for cellular energy production. This compound is recognized for its antioxidant properties, which contribute to its potential therapeutic effects against oxidative stress-related conditions.
Antioxidant Properties
Research indicates that derivatives of α-lipoic acid exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in various biological systems, suggesting that this compound may indirectly contribute to these effects through its role in synthesizing α-lipoic acid.
Antimicrobial Activity
This compound has been shown to possess antimicrobial activity, particularly against Mycoplasma hyopneumoniae, a pathogen associated with respiratory diseases in swine. This suggests potential applications in veterinary medicine and animal health.
Case Study: Antioxidant Effects
A study investigating the antioxidant effects of α-lipoic acid derivatives found that these compounds significantly reduced oxidative damage in cellular models. The study highlighted the importance of this compound as a precursor in synthesizing these beneficial compounds.
Table: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Contributes to antioxidant capacity via α-lipoic acid | |
Antimicrobial | Effective against Mycoplasma hyopneumoniae | |
Therapeutic Potential | Investigated for use in treating oxidative stress-related conditions |
Properties
CAS No. |
41443-60-1 |
---|---|
Molecular Formula |
C₈H₁₄Cl₂O₂ |
Molecular Weight |
213.1 |
Synonyms |
6,8-Dichlorooctanoic acid |
Origin of Product |
United States |
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